molecular formula C17H17N3O4S B2809981 N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203335-39-0

N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2809981
CAS No.: 1203335-39-0
M. Wt: 359.4
InChI Key: UZQZBPLQUTXPRE-UHFFFAOYSA-N
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Description

N-[(3,4,5-Trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a carboxamide group and a 3,4,5-trimethoxyphenylmethyl substituent. The benzothiadiazole scaffold (a bicyclic system containing two nitrogen atoms and one sulfur atom) is known for its electron-deficient aromatic character, which enhances its ability to interact with biological targets via π-π stacking and hydrogen bonding . The 3,4,5-trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with microtubule-targeting and anticancer activities due to its structural resemblance to combretastatin A-4 analogs .

  • Carboxamide coupling: Reaction of 2,1,3-benzothiadiazole-5-carboxylic acid with (3,4,5-trimethoxyphenyl)methylamine.
  • Heterocyclic functionalization: Bromination or thiourea-mediated cyclization steps, as seen in related thiazole and benzimidazole derivatives .

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-18-17(21)11-4-5-12-13(8-11)20-25-19-12/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQZBPLQUTXPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzothiazole Derivatives
  • 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole ():
    • Structural Difference : Replaces the benzothiadiazole core with a benzothiazole (one sulfur, one nitrogen).
    • Activity : Exhibits antimicrobial and antitumoral properties, highlighting the importance of the 3,4,5-trimethoxyphenyl group in bioactivity .
    • Potency : IC₅₀ values in antitumoral assays are comparable to cisplatin in certain cancer cell lines.
Benzimidazole Derivatives
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (): Structural Difference: Benzimidazole core with methoxy substitutions at positions 3,4 (phenyl) and 4 (carboxamide). Activity: Designed for anticancer applications via tubulin polymerization inhibition, though with reduced potency compared to 3,4,5-trimethoxy analogs .

Substituent Variations

Trimethoxyphenyl Group Modifications
  • N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide ():
    • Structural Difference : Acetamide linker with indole and trimethoxyphenyl groups.
    • Activity : Strong tubulin polymerization inhibition (IC₅₀ = 0.8–2.3 µM) and antiproliferative effects against MCF-7 and HeLa cells.
    • Key Insight : The 3,4,5-trimethoxyphenyl moiety is critical for binding to the colchicine site of tubulin .
4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives ():
  • Structural Difference : Thiazole-pyrimidine hybrid with trimethoxyphenyl.
  • Activity : Moderate herbicidal activity against barnyard grass (30–40% inhibition at 50 µg/mL), suggesting scaffold-dependent target specificity .

Functional Group Comparisons

Compound Class Core Structure Key Substituents Biological Activity (IC₅₀ or % Inhibition) Reference
Benzothiadiazole-carboxamide Benzothiadiazole 3,4,5-Trimethoxyphenylmethyl Anticancer (inferred) N/A
Benzothiazole Benzothiazole 3,4,5-Trimethoxyphenyl Antitumoral (IC₅₀ = 1.2–3.5 µM)
Benzimidazole-carboxamide Benzimidazole 3,4-Dimethoxyphenyl, 4-methoxyphenyl Anticancer (IC₅₀ = 5.8–9.4 µM)
Indole-trimethoxyphenyl acetamide Acetamide Indole, 3,4,5-trimethoxyphenyl Tubulin inhibition (IC₅₀ = 0.8–2.3 µM)
Thiadiazole-carboxamide 1,3,4-Thiadiazole Varied phenyl groups Herbicidal (40–60% inhibition at 50 µg/mL)

Key Research Findings

Role of Methoxy Groups: The 3,4,5-trimethoxy configuration enhances bioactivity compared to 3,4-dimethoxy or monomethoxy analogs, likely due to improved hydrophobic interactions and binding affinity .

Scaffold Dependency : While the trimethoxyphenyl group is a common pharmacophore, the heterocyclic core dictates target specificity. For example:

  • Benzothiadiazole/benzothiazole derivatives show antitumoral activity.
  • Thiadiazole-carboxamides exhibit herbicidal effects .

Synthetic Efficiency : One-pot reductive cyclization (used for benzimidazoles) and sodium dithionite-mediated reactions are scalable strategies for analogous compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide?

  • Methodology :

Esterification : React 3,4,5-trimethoxybenzoic acid with ethanol under reflux using H₂SO₄ as a catalyst to form ethyl 3,4,5-trimethoxybenzoate .

Hydrazide Formation : Treat the ester with 80% hydrazine in ethanol to yield 3,4,5-trimethoxybenzoic acid hydrazide.

Cyclization : React the hydrazide with carbon disulfide in an alkaline medium, followed by acidification, to form the 1,3,4-oxadiazole-2-thione intermediate.

Mannich Reaction : Introduce the benzothiadiazole moiety via formaldehyde and amine coupling under controlled temperature (30°C) in ethanol .

  • Key Tools : Thin-layer chromatography (TLC) for monitoring reaction progress; recrystallization for purification.

Q. How can researchers confirm the structural identity and purity of the compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (300–500 MHz) in CDCl₃ or DMSO-d₆ to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Agilent TOF-6220) for molecular weight validation .
  • Infrared (IR) Spectroscopy : Identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and thiadiazole (C-S absorption at ~650 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize synthetic yield and scalability for this compound?

  • Methodology :

  • Ultrasound-Assisted Synthesis : Reduces reaction time by 40–60% and improves yield (e.g., 85% vs. 60% under traditional reflux) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclization .
  • Catalyst Screening : Use of Pd/C or Ni catalysts for selective coupling reactions, minimizing byproducts .
    • Data Table :
ConditionYield (%)Time (h)
Traditional Reflux6012
Ultrasound-Assisted855

Q. How do structural modifications (e.g., methoxy group position) influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., 3-methoxy vs. 4-methoxy derivatives) using in vitro assays (e.g., IC₅₀ in cancer cell lines) .
  • Molecular Docking : Simulate interactions with tubulin or kinase targets (e.g., Autodock Vina) to predict binding affinity changes .
    • Key Finding : 3,4,5-Trimethoxy substitution enhances tubulin binding by 3-fold compared to mono-methoxy analogues due to improved hydrophobic interactions .

Q. How can researchers resolve contradictions in enzymatic stability data across studies?

  • Methodology :

  • Enantiomer-Specific Analysis : Use chiral HPLC to isolate (R)- and (S)-enantiomers and measure hydrolysis rates separately (e.g., t₁/₂ = 54 min for (R)-enantiomer vs. no degradation for (S)-enantiomer) .
  • pH-Dependent Studies : Assess stability in buffers mimicking physiological (pH 7.4) vs. lysosomal (pH 5.0) environments .

Q. What advanced techniques validate the compound’s mechanism of action in cellular models?

  • Methodology :

  • Fluorescence Polarization : Quantify microtubule disruption in live cells using FITC-labeled tubulin .
  • Western Blotting : Measure downstream markers (e.g., phosphorylated ERK) to confirm kinase inhibition .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics with purified target proteins .

Data Contradiction & Troubleshooting

Q. Why do some studies report low bioactivity despite high in vitro potency?

  • Analysis :

  • Solubility Limitations : Poor aqueous solubility (logP > 3.5) reduces bioavailability. Use PEG-based formulations or β-cyclodextrin complexes to enhance delivery .
  • Metabolic Instability : Hepatic microsome assays reveal rapid CYP450-mediated degradation. Introduce fluorine atoms to block metabolic hotspots .

Q. How to address inconsistencies in NMR spectra due to tautomerism?

  • Solution :

  • Variable-Temperature NMR : Perform experiments at 25°C and −40°C to identify tautomeric forms (e.g., thione vs. thiol) .
  • Deuterium Exchange : Confirm labile protons (e.g., NH in amide groups) using D₂O .

Methodological Resources

  • Synthesis Protocols :
  • Characterization Techniques :
  • Biological Evaluation :

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